molecular formula C13H18F3N3 B2522450 2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine CAS No. 2460754-72-5

2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine

Cat. No.: B2522450
CAS No.: 2460754-72-5
M. Wt: 273.303
InChI Key: JTRPOOADOFIEFY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, designed around a synergistic combination of two privileged pharmacophores. The molecule incorporates a trifluoroethylamine moiety , a feature known to enhance metabolic stability and membrane permeability in bioactive compounds . This structure is further functionalized with a 4-(4-methylpiperazin-1-yl)phenyl group , a motif frequently encountered in ligands targeting central nervous system (CNS) receptors and various enzymatic targets . The methylpiperazine subunit, in particular, is a common structural element in numerous pharmacologically active agents, contributing to target affinity and solubility . This specific architectural profile suggests potential application as a key intermediate or precursor in the discovery and development of receptor-targeted therapies. Researchers can leverage this compound to explore its utility as a dopamine receptor ligand , given that established antipsychotic drugs like Trifluoperazine share the 4-methylpiperazine pharmacophore and are known to function as antagonists at D1 and D2 dopamine receptors . Furthermore, the structural analogy to other piperazine-containing compounds indicates strong potential for investigating sigma-1 receptor (σ1R) binding . Sigma-1 receptors, which are overexpressed in various cancer types, are a promising target for developing anticancer drugs and diagnostic radiopharmaceuticals . The presence of the fluorine atoms also makes this compound a candidate for further chemical modification, potentially serving as a precursor for PET radiotracer development in neuroimaging or oncology research . For Research Use Only. Not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18-6-8-19(9-7-18)11-4-2-10(3-5-11)12(17)13(14,15)16/h2-5,12H,6-9,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPOOADOFIEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents σ-Receptor Ki (nM) Melting Point (°C)
Target Compound C₁₃H₁₇F₃N₄ 286.30 4-Methylpiperazine, trifluoroethyl N/A N/A
Compound 29 C₁₇H₂₇Cl₂F₃N₂O 437.31 Trifluoromethoxy, piperidine σ₁: 4.2; σ₂: 34.8 183–185
(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine C₉H₇F₆N 279.16 Trifluoromethylphenyl N/A N/A
2-(4-(Trifluoromethoxy)phenyl)ethanamine C₉H₁₀F₃NO 205.18 Trifluoromethoxy N/A N/A

Key Findings and Implications

σ-Receptor Affinity: Compounds with piperazine/piperidine cores and fluorinated aromatic groups (e.g., Compound 29) show nanomolar affinity for σ-receptors, suggesting the target compound may share this activity .

Enantioselectivity : The (R)-configuration in trifluoroethylamine derivatives () often enhances receptor binding, implying stereochemistry is critical for the target compound’s optimization.

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